molecular formula C18H13F3N2O2 B2726133 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 946340-12-1

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2726133
CAS No.: 946340-12-1
M. Wt: 346.309
InChI Key: CUGWSBMJOLUVFK-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of an isoxazole ring, a phenyl group, and a trifluoromethyl-substituted benzamide moiety

Scientific Research Applications

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.

    Reduction: Reduction reactions can target the benzamide moiety, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((5-phenylisoxazol-3-yl)methyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-((5-phenylisoxazol-3-yl)methyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    N-((5-phenylisoxazol-3-yl)methyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c19-18(20,21)14-8-6-13(7-9-14)17(24)22-11-15-10-16(25-23-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGWSBMJOLUVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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